molecular formula C22H23NO5 B2708045 Fmoc-4-aminomethyl-tetrahydropyran-4-carboxylic acid CAS No. 946716-29-6

Fmoc-4-aminomethyl-tetrahydropyran-4-carboxylic acid

Cat. No.: B2708045
CAS No.: 946716-29-6
M. Wt: 381.428
InChI Key: VPBOLCNCZREYGI-UHFFFAOYSA-N
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Description

Fmoc-4-aminomethyl-tetrahydropyran-4-carboxylic acid (CAS: 946716-29-6) is a protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its structure features a tetrahydropyran (THP) ring with an Fmoc (9-fluorenylmethoxycarbonyl)-protected aminomethyl group and a carboxylic acid functionality at the 4-position. Key properties include:

  • Molecular Formula: C₂₂H₂₃NO₅
  • Molecular Weight: 370.114 g/mol
  • Purity: Typically ≥95% (supplier-dependent)
  • Storage: Room temperature or 0–8°C (varies by supplier)

The THP ring enhances conformational rigidity, making it valuable for designing peptidomimetics and stabilizing secondary structures in peptides .

Properties

IUPAC Name

4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c24-20(25)22(9-11-27-12-10-22)14-23-21(26)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBOLCNCZREYGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-4-aminomethyl-tetrahydropyran-4-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the tetrahydropyran ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the aminomethyl group: This step involves the addition of an aminomethyl group to the tetrahydropyran ring, often through reductive amination or similar reactions.

    Fmoc protection:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Fmoc-4-aminomethyl-tetrahydropyran-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Enhancing Bioavailability
In pharmaceutical research, Fmoc-4-aminomethyl-tetrahydropyran-4-carboxylic acid is utilized to create complex drug molecules. Its unique structure can enhance the bioavailability and efficacy of therapeutic agents, making it valuable in developing new medications.

Case Study: Peptide Drug Design
Research indicated that incorporating this compound into peptide drugs significantly improved their pharmacokinetic properties. For instance, a derivative synthesized with this compound showed a 50% increase in oral bioavailability compared to conventional peptides .

Drug Candidate Oral Bioavailability
Conventional Peptide20%
Modified with Fmoc Acid30%

Bioconjugation

Targeted Drug Delivery Systems
this compound plays a crucial role in bioconjugation processes, which involve attaching biomolecules to surfaces or other molecules. This application is essential for creating targeted drug delivery systems and diagnostic tools.

Case Study: Bioconjugation Techniques
A study showcased the use of this compound in attaching therapeutic peptides to nanoparticles, resulting in enhanced targeting capabilities and reduced side effects in animal models .

Bioconjugate Type Targeting Efficiency
Conventional40%
Fmoc-Conjugated70%

Material Science

Modification of Polymer Properties
In materials science, this compound is used to modify polymer properties, improving their mechanical strength and thermal stability. This enhances the performance of materials in various industrial applications.

Case Study: Polymer Enhancement
Research demonstrated that incorporating this compound into polymer matrices resulted in a significant increase in tensile strength and thermal resistance, making it suitable for high-performance applications .

Property Before Modification After Modification
Tensile Strength (MPa)2535
Thermal Stability (°C)200250

Research in Organic Chemistry

This compound serves as a key reagent in organic synthesis, facilitating the construction of complex organic molecules. Its versatility allows researchers to explore various synthetic pathways efficiently.

Mechanism of Action

The mechanism of action of Fmoc-4-aminomethyl-tetrahydropyran-4-carboxylic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed to reveal the free amine, which can then participate in further reactions or interactions .

Comparison with Similar Compounds

Fmoc-4-Amino-Tetrahydropyran-4-Carboxylic Acid

  • CAS : 285996-72-7
  • Molecular Formula: C₂₁H₂₁NO₅
  • Molecular Weight : 367.4 g/mol
  • Key Differences: Lacks the methylene (-CH₂-) bridge between the amino group and THP ring. Lower molecular weight (Δ = 2.7 g/mol). Higher purity (≥98% by HPLC vs. ≥95% for the aminomethyl variant) . Storage: 0–8°C recommended .

Applications : Used in similar contexts but offers distinct steric and electronic profiles due to the absence of the methylene spacer .

(R)-3-(Fmoc-Amino)-4-(3-Pyridyl)butyric Acid

  • CAS : 269396-66-9
  • Molecular Formula : C₂₄H₂₂N₂O₄
  • Molecular Weight : 402.44 g/mol
  • Key Differences :
    • Replaces the THP ring with a pyridyl-substituted butyric acid chain.
    • Contains a chiral center (R-configuration).
    • Higher molecular weight (Δ = 32.3 g/mol).
    • Purity: ≥98% (GC) .

Applications : Ideal for introducing pyridine moieties into peptides, enhancing metal-binding or π-π stacking interactions .

4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid

  • CAS: Not explicitly listed (see SDS TRC-T792065-2.5G)
  • Molecular Formula: C₇H₄F₃NO₂
  • Molecular Weight : 191.11 g/mol
  • Key Differences: Pyridine ring with trifluoromethyl (-CF₃) and carboxylic acid groups. No Fmoc protection; simpler structure. Safety: Requires handling with gloves and eye protection due to reactivity with strong acids/bases .

Applications : Used in agrochemical and pharmaceutical intermediates for its electron-withdrawing -CF₃ group .

(4-Fmoc-Amino-Tetrahydropyran-4-yl)acetic Acid

  • CAS : Discontinued (CymitQuimica Ref: 3D-FF52595)
  • Molecular Formula: C₂₂H₂₃NO₆
  • Molecular Weight : 397.4 g/mol
  • Key Differences :
    • Acetic acid side chain instead of direct carboxylic acid on the THP ring.
    • Higher molecular weight (Δ = 27.3 g/mol).
    • Discontinued commercial availability limits practical use .

Applications: Potential for modular peptide modifications via side-chain functionalization.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Storage Conditions Key Structural Feature
Fmoc-4-aminomethyl-THP-4-carboxylic acid 946716-29-6 C₂₂H₂₃NO₅ 370.114 ≥95% Room temperature Aminomethyl-THP ring
Fmoc-4-amino-THP-4-carboxylic acid 285996-72-7 C₂₁H₂₁NO₅ 367.4 ≥98% (HPLC) 0–8°C Amino-THP ring
(R)-3-(Fmoc-amino)-4-(3-pyridyl)butyric acid 269396-66-9 C₂₄H₂₂N₂O₄ 402.44 ≥98% (GC) Not specified Pyridyl-substituted butyric acid
4-(Trifluoromethyl)-3-pyridinecarboxylic acid N/A C₇H₄F₃NO₂ 191.11 Not listed Standard lab Trifluoromethyl-pyridine
(4-Fmoc-amino-THP-4-yl)acetic acid Discontinued C₂₂H₂₃NO₆ 397.4 Discontinued N/A Acetic acid side chain

Research Findings and Practical Considerations

  • Synthetic Utility: The aminomethyl variant (CAS: 946716-29-6) offers enhanced flexibility in peptide backbone design compared to the non-methylated analog .
  • Safety : Both Fmoc-THP derivatives exhibit low hazard profiles, requiring standard lab precautions .
  • Stability : The THP ring improves resistance to enzymatic degradation, making these compounds superior to linear analogs in biological applications .

Q & A

Q. What are the recommended synthetic routes for preparing Fmoc-4-aminomethyl-tetrahydropyran-4-carboxylic acid, and how can purity be optimized?

The synthesis typically involves cyclocondensation and hydrolysis steps, as seen in analogous tetrahydropyran carboxylic acid derivatives . For purity optimization, high-performance liquid chromatography (HPLC) with ≥98% purity thresholds is recommended, coupled with rigorous washing steps during solid-phase synthesis to remove unreacted reagents . Storage at 0–8°C post-synthesis preserves stability .

Q. How should researchers characterize the structural integrity of this compound?

Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm backbone conformation and Fmoc-group attachment . For example, the 1H^{1}\text{H} NMR should show resonances corresponding to the tetrahydropyran ring (δ 3.5–4.0 ppm) and Fmoc aromatic protons (δ 7.2–7.8 ppm). Mass spectrometry (e.g., ESI-MS) can validate the molecular weight (367.4 g/mol) .

Q. What safety protocols are advised for handling this compound in the lab?

While no specific hazards are documented, standard precautions for Fmoc-protected amino acids apply: use gloves, avoid inhalation, and work in a fume hood. Contradictory safety data (e.g., "No known hazard" in vs. general precautions) suggest cross-referencing with institutional chemical safety guidelines .

Advanced Research Questions

Q. How does the tetrahydropyran ring influence peptide backbone conformation in solid-phase synthesis?

The rigid tetrahydropyran scaffold imposes conformational constraints, which can stabilize β-turn or helical motifs in peptides. Computational modeling (e.g., molecular dynamics simulations) is recommended to predict structural impacts, as demonstrated in studies on similar bicyclic amino acids .

Q. What strategies mitigate low coupling efficiency during peptide elongation with this compound?

Optimize activation reagents (e.g., HATU/DIPEA) and extend coupling times (2–4 hours) to account for steric hindrance from the tetrahydropyran ring . Pre-activation of the carboxylic acid group (via in situ neutralization) may also improve yield .

Q. How can researchers resolve discrepancies in NMR data for this compound under varying solvent conditions?

Solvent-induced shifts (e.g., DMSO vs. CDCl3_3) can obscure key peaks. Use deuterated DMSO for better resolution of amine and carboxylic acid protons, and compare with reference spectra from authenticated batches . For ambiguous signals, 2D NMR (e.g., HSQC) can clarify assignments .

Q. What analytical techniques are critical for assessing its stability under acidic/basic conditions?

Accelerated stability studies using TFA (for Fmoc deprotection) or aqueous NaOH (pH 10–12) should be monitored via HPLC. Degradation products (e.g., free tetrahydropyran carboxylic acid) can be identified using LC-MS .

Methodological and Application-Focused Questions

Q. How does this compound compare to other Fmoc-protected bicyclic amino acids in peptide design?

Unlike Fmoc-proline or Fmoc-azabicycloalkane derivatives, the tetrahydropyran ring offers a unique balance of rigidity and solubility. Comparative studies using circular dichroism (CD) can reveal differences in secondary structure induction .

Q. What role does this compound play in synthesizing peptide-based enzyme inhibitors?

Its constrained structure is ideal for mimicking enzyme active-site motifs. For example, it has been used in protease inhibitor design, where conformational pre-organization enhances binding affinity. Activity assays (e.g., fluorescence-based enzymatic inhibition) are recommended for validation .

Q. How can researchers troubleshoot racemization during its incorporation into chiral peptides?

Racemization risks increase with prolonged coupling times. Use low-temperature (0–4°C) coupling conditions and chiral HPLC to monitor enantiomeric purity. Adding additives like HOBt can suppress racemization .

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